molecular formula C14H21ClN2O B12102599 Ile-isoindoline hydrochloride salt

Ile-isoindoline hydrochloride salt

Cat. No.: B12102599
M. Wt: 268.78 g/mol
InChI Key: WKUCMHGVDQUBMQ-UHFFFAOYSA-N
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Description

Ile-isoindoline hydrochloride salt is a chemical compound characterized by the presence of an isoindoline core structure. Isoindoline is a fully reduced member of the isoindole family, consisting of a fused benzopyrrole ring system. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoindoline derivatives, including Ile-isoindoline hydrochloride salt, can be achieved through various methods. One common approach involves a domino reaction using a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines). This reaction typically occurs under hydrogenolysis conditions at room temperature .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions: Ile-isoindoline hydrochloride salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various isoindoline derivatives, such as isoindolinones and substituted isoindolines .

Scientific Research Applications

Ile-isoindoline hydrochloride salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ile-isoindoline hydrochloride salt involves its interaction with specific molecular targets and pathways. The compound can form covalent DNA adducts through metabolic reduction and cyclization, leading to DNA damage. This mechanism is believed to be responsible for its potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Ile-isoindoline hydrochloride salt is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

IUPAC Name

2-amino-1-(1,3-dihydroisoindol-2-yl)-3-methylpentan-1-one;hydrochloride

InChI

InChI=1S/C14H20N2O.ClH/c1-3-10(2)13(15)14(17)16-8-11-6-4-5-7-12(11)9-16;/h4-7,10,13H,3,8-9,15H2,1-2H3;1H

InChI Key

WKUCMHGVDQUBMQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)N1CC2=CC=CC=C2C1)N.Cl

Origin of Product

United States

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